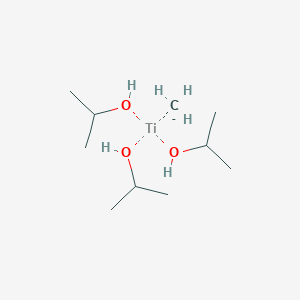
Titanium, methyltripropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, methyltripropoxy- is a compound with the formula C10H24O3Ti and a molecular weight of 240.163 . It is a derivative of titanium, which is the second most abundant transition metal and is already a key player in important industrial processes .
Molecular Structure Analysis
The molecular structure of titanium-based compounds can be complex. For example, the molecular structure of [Ti2(μ-O)(μ-L1)2(OiPr)4] was determined by single-crystal X-ray diffraction . The titanium atoms have distorted octahedral geometries that share an apex through a bridging oxygen .
Chemical Reactions Analysis
Titanium-based compounds can participate in a variety of chemical reactions. Titanium offers new approaches and alternative pathways/mechanisms that are complementary to late transition metal-based catalysis . This includes redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation .
Physical And Chemical Properties Analysis
Titanium and its alloys have excellent mechanical properties, corrosion resistance, and biocompatibility . The effects of different chemical solutions on the surface morphology, topography, chemical state, and wettability of commercially pure titanium grade 2 have been thoroughly investigated .
Applications De Recherche Scientifique
Aerospace Industry
Titanium and its alloys are widely used in the aerospace industry due to their high strength-to-weight ratios and corrosion resistance . The development of Ti-6Al-4V, one of its most popular alloys, occurred successfully in the 1940s . With a density approximately 60% lower than that of steel and superalloys, titanium exhibits remarkable lightweight properties .
Medical Implants
Titanium is renowned for its biocompatibility, making it an ideal material for medical implants . Its alloys have found widespread applications in the medical field .
Automotive Engineering
In the automotive industry, titanium and its alloys are used due to their exceptional properties such as high fracture toughness, high-temperature strength, and an impressive strength-to-weight ratio . Titanium alloys, despite being 45% lighter than standard low-carbon steels, surpass them in strength .
Chemical Processing
Titanium is a versatile and robust metal, and it has been a cornerstone in various industries, including chemical processing, for over two centuries since its discovery .
Offshore and Marine Engineering
The remarkable resistance to corrosion of titanium and its alloys make them ideal for applications in offshore and marine engineering .
Power Generation
In the power generation industry, titanium and its alloys are used due to their high-temperature strength and corrosion resistance .
Architecture
In architecture, titanium is used due to its exceptional properties and aesthetic appeal .
Consumer Goods
Titanium and its alloys have found applications in the production of consumer goods due to their strength and lightweight properties .
Mécanisme D'action
Target of Action
Titanium, methyltripropoxy- is a compound that is used in various applications, including as a sputtering target in the production of semiconductors . The primary targets of this compound are the materials it is applied to, such as silicon wafers in semiconductor manufacturing .
Mode of Action
It is known that it interacts with its targets through physical adsorption or chemical binding .
Biochemical Pathways
Research has suggested that titanium compounds can have biological activity, potentially affecting various biochemical processes
Result of Action
The results of the action of Titanium, methyltripropoxy- depend on its application. In the context of semiconductor manufacturing, the compound contributes to the creation of high-quality semiconductor devices .
Action Environment
The action of Titanium, methyltripropoxy- can be influenced by various environmental factors. For instance, in the context of semiconductor manufacturing, the quality of the resulting semiconductor devices can be affected by factors such as the temperature and pressure of the sputtering process . Additionally, the physiological environment can influence the interaction of titanium-based implant materials with the body .
Safety and Hazards
Titanium and its compounds, including dusts, fines, and powders, can present safety hazards. Dusts, fines, and powders of titanium present extreme hazards; Static electric charges can ignite some dusts and powders of titanium . Therefore, proper handling and storage of titanium fines and sponge are crucial for safety .
Orientations Futures
The future of titanium and its compounds is promising. Titanium and its alloys are being explored for various applications, including in the biomedical field . Advanced manufacturing technologies, such as powder-based additive manufacturing, electron beam melting, and laser melting deposition, are being used to create titanium alloys . Furthermore, the role of titania nanotubes in regenerative medicine and nanomedicine applications is being investigated .
Propriétés
IUPAC Name |
carbanide;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.CH3.Ti/c3*1-3(2)4;;/h3*3-4H,1-2H3;1H3;/q;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPAZNBFFURKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].CC(C)O.CC(C)O.CC(C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27O3Ti- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64516-16-1 |
Source


|
| Record name | Titanium, methyltripropoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064516161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

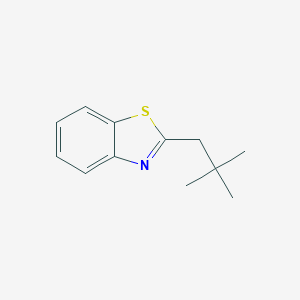

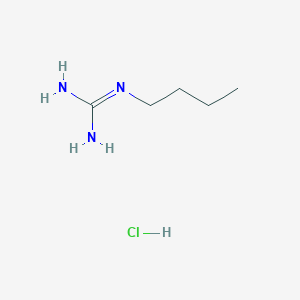

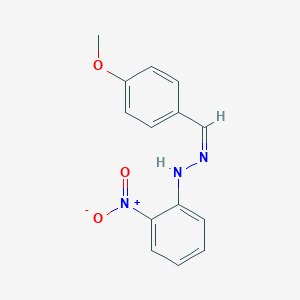
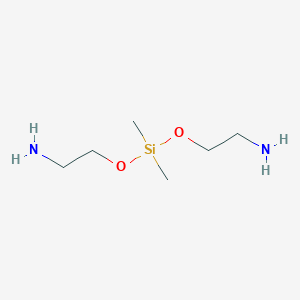

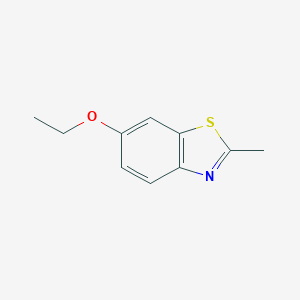


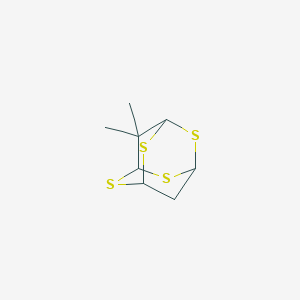
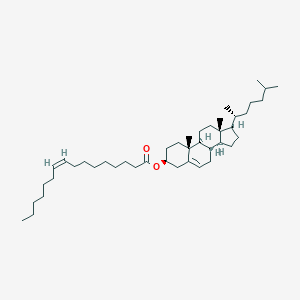

![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)